molecular formula C11H14BrNO B027873 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one CAS No. 2138-34-3

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one

Cat. No. B027873
CAS RN: 2138-34-3
M. Wt: 256.14 g/mol
InChI Key: RSRQDUSONVRSMB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one, commonly known as 4-Bromodimethylamino-propiophenone or 4-Bromo-DMAR, is a synthetic designer drug that belongs to the cathinone class of compounds. It has been used as a recreational drug due to its stimulant and hallucinogenic effects. However, the use of this drug has been associated with serious health risks and has been banned in many countries. In

Scientific Research Applications

  • It is used in synthesizing 3-allylchromones, homoisoflavones, and bischromones, which have potential applications in various fields (Panja, Maiti, & Bandyopadhyay, 2010).

  • A derivative compound, 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, shows potential for optical device applications (Rahulan et al., 2014).

  • 2-Dimethylamino-1-benzothiophen-6-ol, an intermediate product in synthesizing the selective estrogen receptor modulator Raloxifene and its analogs, can be derived from 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one (Petrov, Popova, & Androsov, 2015).

  • 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, is a starting material for various alkylation and ring closure reactions to create a diverse library of compounds (Roman, 2013).

  • Methiodides and quaternary salts of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one are explored as potential intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).

  • 4-Aryl-4H-chromenes, which can be synthesized using this compound, have shown potential as future anticancer agents due to their apoptosis-inducing properties (Kemnitzer et al., 2004).

  • The compound has been synthesized and characterized for use in nonlinear optical materials (Asiri et al., 2016).

  • 4-Aryl-4-(dimethylamino)cyclohexanones and their derivatives, related to this compound, have shown to be a novel class of analgesics with some exhibiting narcotic antagonist activity (Lednicer, von Voigtlander, & Emmert, 1981).

properties

IUPAC Name

1-(4-bromophenyl)-3-(dimethylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQDUSONVRSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276782
Record name 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one

CAS RN

2138-34-3
Record name 1-(4-Bromophenyl)-3-(dimethylamino)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2138-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Quiroga, J Trilleras, MB Hursthouse… - … Section C: Crystal …, 2010 - scripts.iucr.org
(IUCr) A hydrogen-bonded dimer in 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine and a chain of rings built from N—H⋯N and C—H⋯π(pyridine) …
Number of citations: 6 scripts.iucr.org
G Roman - Acta chemica IASI, 2017 - chem.uaic.ro
A small collection of 1-aryl-3-arylamino-1-propanones having a phenolic moiety in their structure has been obtained by the replacement of the tertiary amino group in ketonic Mannich …
Number of citations: 5 www.chem.uaic.ro
F Lehmann, EA Currier, R Olsson, JN Ma… - Bioorganic & medicinal …, 2010 - Elsevier
A series of novel isochromanone based urotensin II receptor agonists have been synthesized and evaluated for their activity using a functional cell based assay (R-SAT). Several potent …
Number of citations: 13 www.sciencedirect.com
PK Chauhan, A Bhatt, RK Singh… - Chemistry & Biology …, 2016 - search.ebscohost.com
ASome N-benzyl (or methyl)-N-methyl-3-p-substituted phenyl-3-((trifluoromethyl or nitro) substituted phenoxy) propan-1-amine derivatives have been synthesized by the reaction of (…
Number of citations: 0 search.ebscohost.com
PK Chauhan, A Bhatt, RK Singh, S Gupta… - Chemistry & Biology, 2016 - cbijournal.com
Development of drug resistance in microorganisms is a tussle between science and nature. In recent decades, microbial diseases are more prevalent than they were during the first half …
Number of citations: 3 cbijournal.com
B Lu, Q Qiao, ER Park, Y Wang, JA Gilleran, M Pan… - ACS …, 2023 - ACS Publications
Chlamydiae are obligate intracellular Gram-negative bacteria and widespread pathogens in humans and animals. Broad-spectrum antibiotics are currently used to treat chlamydial …
Number of citations: 5 pubs.acs.org
A Nhieu - 2012 - dam-oclc.bac-lac.gc.ca
Caseinolytic protease (ClpP) is a cylindrical protease that degrades proteins in the presence of ATPase chaperones. On its own, bacterial ClpP can only degrade small peptides; …
Number of citations: 1 dam-oclc.bac-lac.gc.ca
DD Bautista, RM Chávez Santos, MT Ramírez Apán… - …, 2023 - thieme-connect.com
Herein we present a facile four-step synthetic method for the synthesis of novel 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones as cytotoxic agents. The key step was the use of …
Number of citations: 0 www.thieme-connect.com

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